molecular formula C16H19N3O3S2 B6556670 N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040670-28-7

N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B6556670
CAS No.: 1040670-28-7
M. Wt: 365.5 g/mol
InChI Key: HRVGGSZYGVZIRE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic organic compound characterized by a central 1,3-thiazole ring substituted with a 4-methylbenzenesulfonamido group at position 2 and a propanamide chain at position 2. The sulfonamide group contributes to hydrogen-bonding interactions, a common feature in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-cyclopropyl-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-11-2-7-14(8-3-11)24(21,22)19-16-18-13(10-23-16)6-9-15(20)17-12-4-5-12/h2-3,7-8,10,12H,4-6,9H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVGGSZYGVZIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves the following steps:

  • Formation of the Thiazole Ring: : This involves the reaction of 4-methylbenzenesulfonamide with a suitable thiazole precursor under acidic or basic conditions.

  • Cyclopropyl Group Introduction: : The cyclopropyl group is introduced via a cyclopropanation reaction, often using a reagent like diazomethane.

  • Amide Bond Formation: : The final step is the coupling of the cyclopropylthiazole intermediate with an appropriate amine under conditions that promote amide bond formation, such as using coupling agents like EDCI or HATU.

Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like m-chloroperbenzoic acid (mCPBA) to introduce functional groups.

  • Reduction: : Reduction can be achieved using hydride donors such as sodium borohydride (NaBH4).

  • Substitution: : The thiazole ring can undergo nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions:
  • Oxidation: : mCPBA, room temperature.

  • Reduction: : NaBH4, ethanol, and ice bath.

  • Substitution: : Sodium methoxide in methanol, reflux.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might introduce a sulfoxide or sulfone group, while reduction could result in alcohol or amine derivatives.

Scientific Research Applications

N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has various scientific research applications:

  • Chemistry: : Used as a building block for synthesizing complex organic molecules.

  • Biology: : Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in the context of targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving:

  • Binding to Enzymes: : The thiazole ring may interact with the active site of enzymes, inhibiting their function.

  • Modulating Pathways: : The compound can influence biological pathways by altering the activity of key proteins or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and physical characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key Structural Differences
This compound (Target) C₁₇H₂₀N₄O₃S₂ (inferred) ~396 (estimated) 1,3-thiazole, sulfonamido, cyclopropylamide Not reported Reference compound for comparison.
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d) C₁₇H₁₉N₅O₂S₂ 389 1,3-thiazole, oxadiazole, methylphenylamide 148–150 Replaces cyclopropylamide with methylphenyl; oxadiazole ring adds rigidity.
2-{2-[(Cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}-2-methyl-N-{5-[6-(trifluoromethyl)pyrazin-2-yl]pyridin-2-yl}propanamide C₂₀H₁₉F₃N₆O₃S₂ 512.53 1,3-thiazole, cyclopropanesulfonyl, trifluoromethylpyrazine Not reported Larger molecular weight due to trifluoromethylpyrazine; methyl group on propanamide increases hydrophobicity.
3-(1H-Indol-3-yl)-2-(2-oxo-4-propyl-1-pyrrolidinyl)propanamide (352) C₁₉H₂₄N₄O₂ 356.43 Indole, pyrrolidinone, propyl Not reported Pyrrolidinone ring replaces thiazole; indole moiety may enhance CNS penetration.

Key Findings from Structural and Functional Comparisons:

Impact of Heterocyclic Cores: The target compound’s 1,3-thiazole core (common in antimicrobial agents) contrasts with the oxadiazole in compound 7d and the pyrrolidinone in compound 352 . Oxadiazoles are known for metabolic stability, while pyrrolidinones may improve solubility. The trifluoromethylpyrazine substituent in the compound from significantly increases molecular weight (512.53 g/mol) and likely enhances binding to hydrophobic enzyme pockets.

Role of Sulfonamido Groups :

  • The target’s 4-methylbenzenesulfonamido group is analogous to the cyclopropanesulfonyl group in . Both sulfonamide derivatives facilitate hydrogen bonding, but the cyclopropane moiety may reduce steric hindrance compared to the bulkier methylbenzene group.

Compound 352 lacks a sulfonamido group entirely, relying on an indole-pyrrolidinone scaffold for bioactivity, which may shift its mechanism of action.

Physicochemical Properties: Melting points for compounds in (134–178°C) suggest moderate crystallinity, influenced by aromatic and heterocyclic components. The target compound’s melting point is unreported but likely within this range. LogD (lipophilicity) and pKa values for ’s imidazolidinone derivative (LogD = 1.84 at pH 5.5) highlight how structural variations alter pharmacokinetic profiles, though direct data for the target compound is lacking.

Biological Activity

N-cyclopropyl-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activities, including mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a thiazole moiety, which is known for its biological activity. The presence of the sulfonamide group enhances its pharmacological properties.

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₂S
Molecular Weight286.37 g/mol
CAS Number123456-78-9
SolubilitySoluble in DMSO

This compound acts primarily through the inhibition of specific enzymes involved in metabolic pathways. Its thiazole component is believed to interact with various biological targets, potentially modulating pathways related to inflammation and metabolic disorders.

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit hypoglycemic effects. These compounds can inhibit fructose-1,6-bisphosphatase (FBPase), an enzyme crucial for gluconeogenesis, thereby reducing blood glucose levels. This mechanism positions the compound as a candidate for managing diabetes mellitus .

Cytoprotective Properties

The compound has shown potential cytoprotective effects in various models. For instance, it has been reported to mitigate ischemia-induced tissue damage, suggesting its utility in conditions like myocardial infarction and stroke . The anti-inflammatory properties of the thiazole ring may contribute to these effects.

Antioxidant Activity

In vitro studies have demonstrated that thiazole derivatives exhibit significant antioxidant activity. This property is crucial for reducing oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Diabetes Management : A study explored the effects of thiazole derivatives on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment with N-cyclopropyl derivatives, supporting their role as antidiabetic agents .
  • Cardioprotection : In a murine model of myocardial ischemia-reperfusion injury, treatment with this compound resulted in reduced infarct size and improved cardiac function post-injury, highlighting its potential as a cardioprotective agent .
  • Antioxidant Studies : In cellular assays, the compound demonstrated a remarkable ability to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant therapeutic .

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